molecular formula C10H7KN6O B000363 Pemirolast potassium CAS No. 100299-08-9

Pemirolast potassium

Cat. No. B000363
M. Wt: 266.3 g/mol
InChI Key: NMMVKSMGBDRONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemirolast potassium is a compound synthesized for the treatment of conditions such as asthma. It is produced through a series of chemical reactions starting from ethyl cyanoacetate and sodium azide to obtain ethyl(5-tetrazol)acetate. This compound is then condensed with 2-amino-3-methylpyridine to obtain the final product, which upon cyclization and formation of the potassium salt, yields pemirolast potassium (Xiang Hong, 2003).

Synthesis Analysis

The synthesis of pemirolast potassium involves the reaction of ethyl cyanoacetate with triethyl orthoformate to produce ethyl (ethoxymethylene) cyanoacetate. This intermediate reacts with 2-amino-3-methylpyridine and sodium azide, followed by the formation of the potassium salt. This procedure has been simplified to increase the overall yield to about 30-48% (Zou Pei, 2002); (Xuan Yun, 2003).

Molecular Structure Analysis

The molecular structure of pemirolast potassium is derived from its synthesis pathway, involving cyclization and potassium salt formation. The structure features a tetrazole ring, which is a common motif in pharmaceuticals for its bioactive properties. Detailed structural analysis is crucial for understanding its reactivity and interaction with biological molecules.

Chemical Reactions and Properties

Pemirolast potassium undergoes various chemical reactions due to its functional groups. The tetrazole ring and amino group contribute to its reactivity. Its stability under different conditions, such as hydrolysis, heat, light, and oxidation, has been extensively studied, showing degradation primarily under alkaline and oxidative conditions (S. A. Weshahy et al., 2015).

Scientific Research Applications

1. Cardiovascular Applications

Pemirolast potassium, primarily known as an antiallergic drug, has demonstrated significant efficacy in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA). A study by Ohsawa et al. (1998) highlighted its role in reducing restenosis rates significantly compared to a control group. This finding suggests its potential in clinical settings for cardiovascular disease management, particularly post-angioplasty.

2. Ophthalmic Applications

Pemirolast potassium has shown effectiveness as a treatment for allergic conjunctivitis. Studies like those conducted by Abelson et al. (2002) and Shulman (2003) have demonstrated its efficacy in reducing ocular itching and other symptoms associated with this condition, making it a valuable option in ophthalmology.

3. Asthma and Allergic Rhinitis Treatment

Pemirolast potassium has been evaluated for its effectiveness in asthma and allergic rhinitis treatment. Research by Fujitaka et al. (1999) and Chai et al. (2016) indicates its role in reducing asthma symptoms and influencing cytokines in allergic rhinitis, highlighting its potential in managing respiratory allergies.

4. Renal Disease Management

In the context of renal diseases, particularly chronic glomerulonephritis, pemirolast potassium has been identified as a potential therapeutic agent. The study by Gohda et al. (2008) showed its suppressive activity on proteinuria in glomerulonephritis, suggesting its utility in managing renal conditions without the adverse effects associated with corticosteroids.

5. Novel Delivery Systems in Ophthalmology

Emerging research, such as that by Shen and Yang (2021), focuses on developing innovative delivery systems for pemirolast potassium in the treatment of allergic conjunctivitis. Their study explores in situ gel formulations, indicating advancements in drug delivery mechanisms for ocular applications.

6. Drug Synthesis and Quality Control

The synthesis of pemirolast potassium has been a significant area of research, with studies by Zou Pei (2002), Xiang Hong (2003), and Xuan Yun (2003) focusing on the process and yield improvements. Additionally, research on stability-indicating methods for quality control, such as that by Weshahy et al. (2015), is crucial for ensuring the drug's efficacy and safety in pharmaceutical preparations.

Safety And Hazards

Pemirolast potassium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician .

Future Directions

There are ongoing researches on Pemirolast potassium. For example, a study has been conducted to establish a novel delivery system of pemirolast potassium-loaded gellan gum in situ gel in allergic conjunctivitis therapy . Another study investigated the synergistic effect of Pemirolast potassium on carrier management and strain release for high-performance inverted perovskite solar cells .

properties

IUPAC Name

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMVKSMGBDRONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69372-19-6 (Parent)
Record name Pemirolast potassium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100299089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046623
Record name Pemirolast potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pemirolast potassium

CAS RN

100299-08-9
Record name Pemirolast potassium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100299089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemirolast potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pemirolast Potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMIROLAST POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497A17OUUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9-Methyl-3-(1 H-tetrazol-5-yl)-4H-pyrido-[1,2-a]-pyrimidin-4-one (63 g, 0.28 mols) is suspended in methanol (1000 ml). The resulting suspension is kept at 45° C. and slowly added with a 45% potassium hydroxide aqueous solution to pH 9-9.5. The suspension is stirred at 45° C. for about 15 minutes and then cooled to 20° C. The precipitate is filtered, washed with methanol and dried under vacuum at 80° C., to obtain Pemirolast Potassium (71.9 g; 0.27 mols, 96% yield) with HPLC purity >99.8%. 1H NMR(D2O, TMS) d (ppm): 2.02 (s, 3H); 6.83 (t, 1H); 7.22 (d, 1H); 8.18 (s, 1H); 8.47 (d, 1H).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pemirolast potassium
Reactant of Route 2
Reactant of Route 2
Pemirolast potassium
Reactant of Route 3
Pemirolast potassium
Reactant of Route 4
Reactant of Route 4
Pemirolast potassium
Reactant of Route 5
Pemirolast potassium
Reactant of Route 6
Pemirolast potassium

Citations

For This Compound
437
Citations
MB Abelson, GJ Berdy, T Mundorf… - Journal of ocular …, 2002 - liebertpub.com
… After the allergy season, pemirolast potassium 0.1… Pemirolast potassium 0.1% was well tolerated and had a safety profile similar to that of placebo. In conclusion, pemirolast potassium …
Number of citations: 40 www.liebertpub.com
H Ohsawa, H Noike, M Kanai, M Yoshinuma… - American Heart …, 1998 - Elsevier
… Background We recently confirmed that pemirolast potassium, an antiallergic agent, … On the other hand, we recently confirmed that pemirolast potassium,8, 9, 10, 11, 12 an antiallergic …
Number of citations: 21 www.sciencedirect.com
N Yamashita, Y Akimoto, K Minoguchi, K Sekine… - Allergology …, 1999 - Elsevier
… function, we investigated the direct effect of pemirolast potassium (anti-allergic drug) and FK506 (… Our data suggest that both pemirolast potassium and FK506 possess direct regulatory …
Number of citations: 1 www.sciencedirect.com
M Fujitaka, H Ono, N Sebata, K Shirakawa… - Nihon Shoni Arerugi …, 1999 - jstage.jst.go.jp
… of pemirolast potassium and its clinical efficacy in asthmatic children was evaluated. Fourteen children with asthma received pemirolast potassium… Plasma levels of pemirolast potassium …
Number of citations: 3 www.jstage.jst.go.jp
P Gous, A Ropo - Journal of ocular pharmacology and therapeutics, 2004 - liebertpub.com
… Pemirolast potassium is an anti-allergic agent that inhibits the antigen-induced release of chemical mediators from mast cells. It is marketed in the United States under the trade name …
Number of citations: 12 www.liebertpub.com
DG Shulman - Advances in therapy, 2003 - Springer
… In this study, twice-daily regimens of pemirolast potassium 0.1% ophthalmic solution and nedocromil sodium 2% ophthalmic solution had equivalent efficacy in patients suffering from …
Number of citations: 18 link.springer.com
Q XU, Z LIN, Z LI, Y YU, W MA, Z YUE… - Chinese Journal of … - manu41.magtech.com.cn
… Pemirolast potassium 5 … pemirolast potassium have good efficancy and safety compared to tranilast 100 mg . KEY WORDS double-simulate;rate of clinical control ;pemirolast potassium;…
Number of citations: 2 manu41.magtech.com.cn
M Miyake-Kashima, Y Takano, M Tanaka… - Japanese journal of …, 2004 - Springer
… ), with that of an antiallergic agent, 0.1% pemirolast potassium (Pemirolast), in the treatment of … for the treatment of allergic conjunctivitis as pemirolast potassium. Jpn J Ophthalmol 2004;…
Number of citations: 37 link.springer.com
T Shen, Z Yang - Drug Design, Development and Therapy, 2021 - Taylor & Francis
… In vitro release showed that the release of pemirolast potassium from in situ gels had a good … Consistent with the in vitro studies, pemirolast potassium in situ gels were highly efficient in …
Number of citations: 7 www.tandfonline.com
J Li, L Xie, Z Pu, C Liu, M Yang, Y Meng… - Advanced Functional …, 2023 - Wiley Online Library
… In this study, a multi-active-site potassium salt, pemirolast potassium (PP), is added to perovskite films to improve carrier dynamics and release residual stress. X-ray photoelectron …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.